molecular formula C30H62N10O6 B1679285 Lys-lys-lys-lys-lys CAS No. 19431-21-1

Lys-lys-lys-lys-lys

Cat. No. B1679285
CAS RN: 19431-21-1
M. Wt: 658.9 g/mol
InChI Key: IXPHOHNWDLRFJH-KEOOTSPTSA-N
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Description

“Lys-lys-lys-lys-lys” is a polypeptide consisting of five lysine (Lys) residues . Lysine is a common limiting amino acid for humans and animals and plays an important role in cell proliferation and metabolism . Short poly-L-lysines polypeptides such as “Lys-lys-lys-lys-lys” are cationic moieties that may be used in the construction of gene delivery vectors and DNA nanoparticles .


Physical And Chemical Properties Analysis

“Lys-lys-lys-lys-lys” is a white powder or crystals with a peptide content of approximately 60% . It has a molecular weight of 658.88 . The storage temperature is recommended to be -20°C .

Scientific Research Applications

  • Synthesis and Biological Activity of Peptide Derivatives : The study by Kukowska and Dzierzbicka (2014) discusses the biological activity of the natural tripeptide Gly-His-Lys and its derivatives, which have potential applications in medicine and dermatology. This research emphasizes the synthesis methods and structural modifications that play a significant role in scientific research related to peptides (Kukowska & Dzierzbicka, 2014).

  • Neuroscience and Translation Problem : Francken and Slors (2018) discuss the translation of neuroscientific insights into practical applications. They highlight the challenges in translating scientific terminology into common-sense concepts, affecting the impact of neuroscience on daily life. This research suggests strategies for neuroscience to contribute more effectively to everyday life (Francken & Slors, 2018).

  • Computer-Aided Drug Discovery : Talele, Khedkar, and Rigby (2010) review the clinical status of experimental drugs discovered or optimized using computer-aided drug design, demonstrating the significant impact of computational techniques in drug discovery and development (Talele, Khedkar, & Rigby, 2010).

  • Creativity in Science : Grégoire (2018) addresses the factors that limit scientific creativity, analyzing obstacles both within the researcher's mind and external social norms. The paper proposes ways to overcome these obstacles, emphasizing the need for stimulating creativity in scientific research (Grégoire, 2018).

  • Electronic Excited States in Molecular Aggregates : Shuai et al. (2013) present a study on the electronic structures and dynamic processes of molecular aggregates, highlighting the development of methodologies to predict optoelectronic properties. This research has implications for understanding and manipulating the electronic excitations in molecules (Shuai et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, “Lys-lys-lys-lys”, suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While specific future directions for “Lys-lys-lys-lys-lys” are not provided in the search results, it is noted that short poly-L-lysines polypeptides such as “Lys-lys-lys-lys-lys” may be used in the construction of gene delivery vectors and DNA nanoparticles . This suggests potential applications in the field of gene therapy.

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62N10O6/c31-16-6-1-11-21(36)26(41)37-22(12-2-7-17-32)27(42)38-23(13-3-8-18-33)28(43)39-24(14-4-9-19-34)29(44)40-25(30(45)46)15-5-10-20-35/h21-25H,1-20,31-36H2,(H,37,41)(H,38,42)(H,39,43)(H,40,44)(H,45,46)/t21-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPHOHNWDLRFJH-KEOOTSPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentalysine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lys-lys-lys-lys-lys
Reactant of Route 2
Lys-lys-lys-lys-lys
Reactant of Route 3
Lys-lys-lys-lys-lys
Reactant of Route 4
Lys-lys-lys-lys-lys
Reactant of Route 5
Lys-lys-lys-lys-lys
Reactant of Route 6
Lys-lys-lys-lys-lys

Citations

For This Compound
657
Citations
A Chopra - Molecular Imaging and Contrast agent Database …, 2004 - europepmc.org
Because of their ability to accumulate at sites of infection and inflammation, the leukocyte and monocyte components of the white blood cell (WBC) have often been labeled under ex …
Number of citations: 2 europepmc.org
PM Colman, JN Varghese, WG Laver - Nature, 1983 - nature.com
… surface 358 Asp Asx Asn Asx Asp Asx Asn Asn ß„L,, bottom surface 36() Val Leu Leu Val Val Val V2| Val 3,S, buried 367 Asn Asn Ser Ser Ser Ser Ser Ser 368 Lys Lys Lys* Lys Lys Lys …
Number of citations: 055 www.nature.com
AD Roddick-Lanzilotta, AJ McQuillan - Journal of Colloid and Interface …, 1999 - Elsevier
An in situ infrared spectroscopic study of the adsorption of lysine peptides with n = 2–5 lysine units and polylysine (n = 169) on hydrous TiO 2 particle films is reported. Using attenuated …
Number of citations: 92 www.sciencedirect.com
J Tao, AD Frankel - … of the National Academy of Sciences, 1992 - National Acad Sciences
… single arginine within a stretch of lysines (Tyr-Lys-Lys-LysArg-Lys-Lys-Lys-Lys-Lys-Ala) that binds to TAR with the same affinity and specificity as the wild-type Tat 49-57 peptide (Tyr-Arg…
Number of citations: 257 www.pnas.org
TM Jermann, JG Opitz, J Stackhouse, SA Benner - Nature, 1995 - nature.com
… LyS Lys Lys LyS LyS LyS Lys“ Lys“ Ser Ser Ser Ser Arg Arg Arg Arg ASn Asn" Lys" Lys" Lys" Lys" ASn ASn Leu Leu" Met Met Met Met Met Met Gln Gln Gln Gln Gln Gln Gln Gln Asp ASp …
Number of citations: 308 www.nature.com
H Ni, GJJ Chang, H Xie, DW Trent… - Journal of General …, 1995 - microbiologyresearch.org
To identify the molecular determinants for attenuation of wild-type Japanese encephalitis (JE) virus strain SA14, the RNA genome of wild-type strain SA14 and its attenuated vaccine …
Number of citations: 159 www.microbiologyresearch.org
JW Payne, G Bell, CF Higgins - Journal of Applied Bacteriology, 1977 - Wiley Online Library
A new bacterial method for determining amino acids in protein foods is described. Instead of the ‘natural’microbial auxotrophs eg Tetrahymena, Streptococcus, and Leuconostoc, …
C Yang, J Uertz, D Yohan, BD Chithrani - Nanoscale, 2014 - pubs.rsc.org
Gold nanoparticles (GNPs) are being extensively used in cancer therapeutic applications due to their ability to act both as an anticancer drug carrier in chemotherapy and as a dose …
Number of citations: 153 pubs.rsc.org
H Pan, Q Zheng, S Yang, X Guo, B Wu… - … Research Part A, 2014 - Wiley Online Library
… We then developed a 23 amino-acid bifunctional RGD-containing synthetic peptide, lys-lys-lys-lys-lys-lys-lys-lys-lys-lys-lys-lys-lys-lys-lys-lys-gly-arg-gly-asp-ser-pro-cys (abbreviated as …
Number of citations: 23 onlinelibrary.wiley.com
Y Yoshioka, H Watanabe, T Morishige, X Yao… - Biomaterials, 2010 - Elsevier
The cytokine lymphotoxin-α (LTα) activates various biological functions through its three receptor subtypes, tumor necrosis factor receptor 1 (TNFR1), TNFR2 and herpes virus entry …
Number of citations: 12 www.sciencedirect.com

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